Fluorescein dibutyrate

描述

Historical Context and Discovery in Research

The utility of fluorescein (B123965) esters as substrates for detecting hydrolytic enzymes was explored in the mid-20th century. The synthesis and application of fluorescein dibutyrate as a fluorogenic substrate for esterase and lipase (B570770) were described in research published in the 1960s. sapphirebioscience.com These early studies laid the groundwork for its widespread use in various analytical and diagnostic assays. Researchers recognized the potential of FDB's enhanced lipophilicity, due to its butyrate (B1204436) groups, for improved cell membrane permeability compared to more hydrophilic analogs. This characteristic made it particularly suitable for intracellular studies.

Role as a Fluorogenic Substrate in Academic Inquiry

This compound's primary role in academic research is that of a fluorogenic substrate for detecting esterase and lipase activity. sapphirebioscience.comscbt.com The fundamental principle of its application lies in a straightforward enzymatic reaction. In its native state, FDB is a non-fluorescent molecule. However, in the presence of esterases or lipases, the two butyrate ester groups are cleaved from the fluorescein core. smolecule.com This hydrolysis reaction releases the highly fluorescent molecule, fluorescein, which emits a detectable signal at approximately 514 nm. chemodex.com

The intensity of the fluorescence produced is directly proportional to the rate of enzymatic hydrolysis, allowing for the quantitative measurement of enzyme activity. This property has led to its application in a variety of research areas, including:

Enzyme Activity Assays: FDB is widely used to measure the activity of esterases and lipases in purified enzyme preparations and complex biological samples. smolecule.com For instance, it has been employed to determine the activity of an extracellular low-molecular-weight esterase from Bacillus subtilis. walshmedicalmedia.com

Cellular Biology: Its ability to permeate cell membranes makes it a useful tool for studying intracellular enzyme activity and cell viability. The presence of active esterases in viable cells leads to the accumulation of fluorescein, which can be detected by fluorescence microscopy or flow cytometry.

Microbiology: FDB is utilized in screening for microorganisms that produce lipases. cas.cn

Agricultural Science: It has been used to study enzyme activity during seed germination, providing insights into seed viability and physiology. jst.go.jp

The enzymatic hydrolysis of FDB can be influenced by various factors, including pH and the presence of inhibitors. For example, the rate of hydrolysis can be modulated by the presence of certain chemical agents, which is a critical consideration in drug discovery and toxicology studies.

Comparative Analysis with Related Fluorescein Esters in Research

The utility of this compound as a fluorogenic substrate can be better understood through a comparative analysis with other fluorescein esters. The choice of substrate often depends on the specific enzyme being studied, the desired sensitivity, and the experimental conditions.

Fluorescein diacetate (FDA) is another widely used fluorogenic substrate for esterases. medchemexpress.commedchemexpress.comtoku-e.com Like FDB, it is cell-permeable and is hydrolyzed by intracellular esterases to yield fluorescein. toku-e.com However, there are key differences:

Hydrophilicity: FDA is more hydrophilic than FDB. This can affect its ability to cross cell membranes, with FDB's enhanced lipophilicity offering an advantage for certain intracellular assays.

Hydrolysis Kinetics: FDA has been reported to have a disadvantage of rapid cellular efflux of its hydrolysis product, fluorescein. nih.gov In contrast, FDB sometimes exhibits slower hydrolysis kinetics, which can minimize premature signal generation and reduce background fluorescence.

Enzyme Specificity: While both are substrates for esterases, their different acyl chain lengths can lead to preferential hydrolysis by different enzymes. FDA is a substrate for a broad range of esterases, including human Pi-class glutathione (B108866) S-transferase (hGSTP1-1). medchemexpress.comtargetmol.com

| Feature | This compound | Fluorescein Diacetate |

| Lipophilicity | Higher | Lower |

| Cellular Efflux of Product | Slower | Faster |

| Primary Application | Esterase and Lipase Assays | Esterase Assays, Cell Viability |

Fluorescein dipropionate is another ester of fluorescein used in enzyme assays. While less commonly cited in recent literature compared to FDB and FDA, its properties would be intermediate between the diacetate and dibutyrate forms in terms of lipophilicity due to the propionate (B1217596) groups. This could offer a different substrate specificity profile for certain esterases and lipases.

Fluorescein dilaurate is a highly lipophilic fluorogenic substrate, making it particularly suitable for lipase assays. scientificlabs.co.uknordicbiosite.comchemicalbook.cominrae.fr Research has shown that in some cases, fluorescein dilaurate is a better substrate for lipase assays than this compound, exhibiting a higher rate of hydrolysis and a better Michaelis constant (Km) value. researchgate.net This is attributed to the stronger lipophilicity of its longer laurate chains, which can better mimic the natural substrates of lipases. researchgate.net

| Feature | This compound | Fluorescein Dilaurate |

| Lipophilicity | Moderate | High |

| Primary Application | Esterase and Lipase Assays | Lipase Assays |

| Reported Hydrolysis Rate (Lipase) | Lower | Higher |

Fluorescein dibenzoate and its derivatives, such as fluorescein bis(4-methylbenzoate), represent another class of fluorogenic substrates. researchgate.netinrae.frvulcanchem.com These aryl esters have been found to be superior substrates for the fluorometric assay of lipase compared to fluorescein diacetate or dibutyrate. researchgate.net They exhibit higher rates of hydrolysis and better Km values. researchgate.net Notably, the spontaneous hydrolysis of fluorescein dibenzoate and fluorescein bis(4-methylbenzoate) is as slow as that of fluorescein diacetate and even slower than that of this compound, making them excellent candidates for enzymatic assays with low background noise. researchgate.net Fluorescein dibenzoate has also been utilized in high-throughput screening for PET-degrading enzymes. nih.gov

| Feature | This compound | Fluorescein Dibenzoate | Fluorescein Bis(4-methylbenzoate) |

| Structure | Aliphatic ester | Aromatic ester | Aromatic ester |

| Spontaneous Hydrolysis | Moderate | Low | Low |

| Reported Lipase Assay Performance | Good | Better | Best |

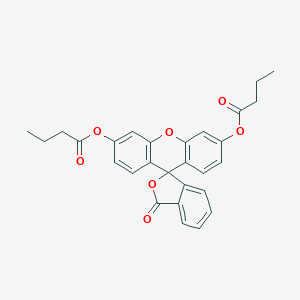

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(6'-butanoyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O7/c1-3-7-25(29)32-17-11-13-21-23(15-17)34-24-16-18(33-26(30)8-4-2)12-14-22(24)28(21)20-10-6-5-9-19(20)27(31)35-28/h5-6,9-16H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMHIZMGYHYHML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)CCC)C5=CC=CC=C5C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064618 | |

| Record name | Butanoic acid, 3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3',6'-diyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7298-65-9 | |

| Record name | Butanoic acid, 1,1′-(3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-3′,6′-diyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7298-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorescein, dibutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007298659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorescein dibutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 1,1'-(3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3',6'-diyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3',6'-diyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTANOIC ACID, 3-OXOSPIRO(ISOBENZOFURAN-1(3H),9'-(9H)XANTHENE)-3',6'-DIYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ONT4U528WD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies and Chemical Transformations in Fluorescein Dibutyrate Research

Esterification Reactions for Fluorescein (B123965) Dibutyrate Synthesis

The primary route for synthesizing Fluorescein Dibutyrate is through the esterification of fluorescein. This process involves a nucleophilic acyl substitution where the hydroxyl groups on the fluorescein molecule react with an acylating agent to form ester bonds.

Butyryl chloride is a key reagent in the synthesis of this compound. The reaction involves the acylation of the two phenolic hydroxyl groups of fluorescein with butyryl chloride. In a typical protocol, fluorescein is reacted with butyryl chloride in a suitable solvent, such as toluene, under an inert atmosphere. chemicalbook.com This reaction leads to the formation of the desired diester, this compound, by replacing the hydrogen atoms of the hydroxyl groups with butyryl groups.

The general reaction can be outlined as follows: Fluorescein + 2 Butyryl Chloride → this compound + 2 HCl

Post-synthesis purification is crucial to remove unreacted fluorescein, mono-ester byproducts, and excess reagents. This typically involves quenching the reaction with an aqueous solution like sodium bicarbonate, followed by extraction with an organic solvent. Further purification can be achieved through silica (B1680970) gel chromatography and recrystallization to obtain a product with high purity (>99%).

The efficiency and yield of the esterification reaction are significantly enhanced by the use of catalysts.

Triethylamine (TEA) , a tertiary amine, is commonly used as a base in these protocols. chemicalbook.comnih.gov Its primary role is to act as a proton scavenger. Triethylamine deprotonates the phenolic hydroxyl groups on the fluorescein molecule, which increases their nucleophilicity. This "activated" fluorescein is then more reactive towards the electrophilic carbonyl carbon of butyryl chloride, facilitating the formation of the ester bond.

4-Dimethylaminopyridine (DMAP) is a highly efficient acylation catalyst that dramatically accelerates the esterification process. bdmaee.nethighfine.com Its catalytic activity is substantially greater than that of simpler amines like pyridine (B92270) or triethylamine. highfine.com DMAP functions as a nucleophilic catalyst; it reacts with the acylating agent (butyryl chloride or an anhydride (B1165640) intermediate) to form a highly reactive N-acylpyridinium salt. organic-chemistry.orgiscientific.org This intermediate is much more susceptible to attack by the alcohol (the hydroxyl groups of fluorescein) than the original acylating agent. organic-chemistry.org This catalytic cycle results in faster reaction times and often leads to higher yields, with some protocols achieving 85–92% yield using 5–10 mol% of DMAP. bdmaee.net

A study comparing reaction conditions for the synthesis of this compound highlights the importance of these catalysts.

| Catalyst System | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| dmap; triethylamine | toluene | 24 h | 65% | chemicalbook.com |

Utilization of Butyryl Chloride in Synthesis Protocols

Advanced Synthetic Routes and Innovations

Research into the synthesis of fluorescein derivatives has led to the development of more environmentally benign and efficient methods.

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce environmental impact by eliminating the use of volatile and often toxic organic solvents. researchgate.neticrc.ac.ir One such approach for fluorescein derivatives involves ball milling, a mechanochemical method. mdpi.com While specific data for this compound is limited, the general application of solvent-free conditions, sometimes catalyzed by solid supports like P2O5/SiO2, has been shown to be effective for the esterification of fluorescein with various carboxylic acids. researchgate.net These methods reduce pollution and can simplify the isolation of the final product. mdpi.com

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. icrc.ac.irbibliotekanauki.plasianjpr.com This technique utilizes microwave energy to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction time and improved yields compared to conventional heating methods. asianjpr.com For the synthesis of this compound, a microwave-assisted reaction conducted at 100°C for 30 minutes in the absence of a solvent achieved a 90% yield. This represents a significant improvement in efficiency and environmental friendliness over traditional, solvent-based, long-duration reactions. icrc.ac.ir

| Synthetic Method | Conditions | Yield | Reference |

|---|---|---|---|

| Conventional Heating | Toluene, Triethylamine, DMAP, 24h | 65% | chemicalbook.com |

| Microwave-Assisted (Solvent-Free) | 100°C, 30 min | 90% |

Solvent-Free Synthesis Approaches

Hydrolytic Properties and Reaction Kinetics of this compound

This compound is a non-fluorescent molecule. Its utility as a fluorogenic substrate lies in its hydrolytic properties. smolecule.com The ester bonds of the compound can be cleaved, a reaction that releases the highly fluorescent molecule, fluorescein. smolecule.com

This hydrolysis is primarily catalyzed by enzymes, specifically esterases and lipases. smolecule.com The rate of fluorescein release is therefore directly proportional to the enzymatic activity, which allows for the quantification of these enzymes. smolecule.com The hydrolysis proceeds in a two-step manner, where the two butyrate (B1204436) groups are cleaved sequentially, although many studies treat it as a single-step reaction for kinetic calculations. researchgate.net

The kinetics of this hydrolysis can be complex. doi.org Studies on similar fluorescein diesters have shown that the reaction can be described by Michaelis-Menten kinetics in cell extracts. researchgate.net The rate of non-enzymatic hydrolysis is generally slow but can be influenced by factors such as pH and temperature. doi.org For instance, the hydrolysis rate of this compound increases threefold when the temperature is raised from -20°C to 25°C. In enzymatic assays, it is crucial to maintain standardized conditions, such as a Tris-HCl buffer at pH 8.0, to ensure reproducible kinetic data. doi.org

Enzymatic Hydrolysis by Esterases and Lipases

This compound is a non-fluorescent molecule that serves as a fluorogenic substrate for various hydrolytic enzymes, particularly esterases and lipases. abcam.com The core mechanism involves the enzymatic cleavage of the two butyrate ester bonds. This hydrolysis reaction breaks the ester linkages, releasing the highly fluorescent compound fluorescein and two molecules of butyric acid. smolecule.com The resulting fluorescence, which can be measured quantitatively, is directly proportional to the enzymatic activity, making this compound a valuable tool in biochemical assays. ftb.com.hr The reaction is utilized across various fields, including cell biology for sorting cells based on esterase activity and in microbiology for screening lipase-producing microorganisms.

The hydrolysis of one molecule of this compound yields one molecule of fluorescein and two molecules of butyric acid. smolecule.com

Fluorescein : The primary method for characterizing the release of fluorescein is through fluorescence spectroscopy. Upon cleavage from the dibutyrate ester, fluorescein exhibits intense green fluorescence with an emission maximum around 515-520 nm when excited by blue light (absorption maximum ~490-494 nm). summerssproutedflour.comwikipedia.org This distinct spectral property allows for sensitive and continuous monitoring of the hydrolysis reaction. ftb.com.hr The increase in fluorescence intensity over time serves as a direct measure of enzyme activity. researchgate.net

Butyric Acid : While fluorescein is the reporter molecule, the co-product of the hydrolysis is butyric acid. smolecule.com In studies focused on the complete stoichiometry of the reaction or the effect of product inhibition, the presence of butyric acid can be confirmed and quantified using standard analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), often after derivatization.

Kinetic studies of this compound hydrolysis are crucial for characterizing enzyme activity and specificity. These studies typically measure the rate of fluorescein production under varying substrate concentrations to determine key enzymatic parameters like the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).

Different enzymes exhibit varying kinetic profiles with this compound. For instance, research comparing different fluorescein esters has shown that the length of the acyl chain can significantly impact the hydrolysis rate and substrate affinity. In one study, fluorescein dilaurate was found to be a better substrate for a specific lipase (B570770) compared to this compound, exhibiting a higher rate of hydrolysis and a more favorable Kₘ value. researchgate.netresearchgate.net The rate of hydrolysis is often expressed as the change in fluorescence intensity per minute. researchgate.net

The table below presents comparative findings from studies on the hydrolysis of different fluorescein esters by lipase.

| Fluorescein Ester | Relative Hydrolysis Rate | Michaelis Constant (Kₘ) | Key Finding |

| This compound | Slower | Higher | Commonly used, but may not be the optimal substrate for all lipases. researchgate.net |

| Fluorescein Dilaurate | Higher | Lower | Identified as a better substrate for lipase assay due to stronger lipophilicity. researchgate.netresearchgate.net |

| Fluorescein Dibenzoate | Higher | Lower | Found to be a better substrate than fluorescein diacetate or dibutyrate for certain lipases. researchgate.net |

Characterization of Cleavage Products (Fluorescein and Butyric Acid)

Spontaneous Hydrolysis Characteristics

This compound can undergo spontaneous, non-enzymatic hydrolysis in aqueous buffer solutions. cas.cn This phenomenon is a critical consideration in experimental design, as it contributes to background fluorescence and can affect the accuracy of enzyme activity measurements. The rate of spontaneous hydrolysis is generally slow but can become significant during prolonged incubation periods. researchgate.netcas.cn

To ensure accurate kinetic measurements, it is standard practice to include control reactions that contain the substrate in the assay buffer without the enzyme. The fluorescence generated in these "blank" reactions is then subtracted from the fluorescence measured in the presence of the enzyme to isolate the signal corresponding to enzymatic activity. Studies have shown that the spontaneous hydrolysis of other fluorescein esters, such as fluorescein dibenzoate, can be even slower than that of this compound, making them potentially more suitable for certain assays where background signal is a concern. researchgate.net

Influence of Substituent Effects on Hydrolytic Properties

The hydrolytic properties of fluorescein-based substrates are significantly influenced by the chemical nature of the substituents on both the ester groups and the fluorescein core.

Effect of Acyl Chain Length : As noted in kinetic studies, the length of the fatty acid chain esterified to fluorescein plays a crucial role. Longer acyl chains, as in fluorescein dilaurate, can lead to increased hydrophobicity, which may enhance binding to the active site of lipases, resulting in higher hydrolysis rates compared to the shorter butyrate chains of this compound. researchgate.netresearchgate.net

Effect of Aromatic Esters : Replacing aliphatic esters with aromatic ones also alters hydrolytic properties. Fluorescein dibenzoate and its derivatives have been synthesized and studied as lipase substrates. researchgate.netresearchgate.net These aromatic esters can exhibit different rates of enzymatic and spontaneous hydrolysis compared to their aliphatic counterparts like this compound. researchgate.net

Effect of Substituents on the Fluorescein Ring : Modifications to the xanthene or phenyl ring of the fluorescein molecule can affect its electronic properties and, consequently, the susceptibility of the ester bonds to hydrolysis. The introduction of electron-withdrawing groups (e.g., nitro, fluoro) or electron-donating groups (e.g., amino, alkyl) can alter the reactivity of the substrate. researchgate.netrsc.org For example, research on fluorescein aryl esters has shown that electron-withdrawing groups on the aryl rings tend to increase the rate of spontaneous hydrolysis. researchgate.net Similarly, studies on the fluorescein molecule itself have demonstrated that substituents on the phenyl ring can have a remarkable effect on its excited-state properties through mechanisms like intramolecular photoinduced electron transfer (PET), which could indirectly influence its interactions in a biological assay. rsc.orgnih.gov Fluorinated derivatives of fluorescein, such as Oregon Green, have been developed to alter the pKa, making them suitable for different pH environments. encyclopedia.pub

The table below summarizes the influence of different types of substituents on the hydrolytic properties of fluorescein esters.

| Substituent Modification | Example Compound | Observed Effect on Hydrolysis |

| Longer Acyl Chain | Fluorescein Dilaurate | Higher rate of enzymatic hydrolysis by lipase compared to this compound. researchgate.netresearchgate.net |

| Aromatic Ester | Fluorescein Dibenzoate | Slower spontaneous hydrolysis compared to this compound. researchgate.net |

| Electron-Withdrawing Group on Aryl Ester | Fluorescein bis(4-fluorobenzoate) | Increased rate of spontaneous hydrolysis. researchgate.net |

| Electron-Donating Group on Fluorescein Core | Diethylfluorescein | Increases the pKa of the fluorescein molecule. nih.gov |

Iii. Mechanisms of Action and Fluorogenic Principles in Research Applications

Enzymatic Hydrolysis and Fluorescence Signal Generation

The core of fluorescein (B123965) dibutyrate's mechanism lies in its enzymatic hydrolysis. This process involves the cleavage of its two butyrate (B1204436) ester groups, leading to the release of fluorescein and the generation of a fluorescent signal.

Fluorescein dibutyrate serves as a substrate for a class of enzymes known as esterases and lipases. scbt.com These enzymes catalyze the hydrolysis of ester bonds. In the case of FDB, intracellular esterases and lipases cleave the two ester linkages, removing the butyrate groups from the fluorescein backbone. smolecule.com This enzymatic reaction is fundamental to its application in various biological assays, as the rate of fluorescein production can be correlated with enzyme activity. smolecule.comresearchgate.net The general reaction can be represented as:

This compound + H₂O ---(Esterase/Lipase)--> Fluorescein + 2 Butyric Acid

The specificity of this reaction allows researchers to quantify the activity of these enzymes within biological samples. smolecule.comunipd.it For instance, it has been used to measure lipase (B570770) activity in various contexts, from commercial enzyme preparations to biological fluids. unipd.itnih.gov

Upon enzymatic cleavage of the butyrate groups, the fluorescein molecule is released. In its free form, fluorescein is a highly fluorescent compound. smolecule.comontosight.ai The fluorescence of fluorescein is characterized by its intense emission, with an excitation maximum around 495 nm and an emission maximum at approximately 520 nm. wikipedia.org

The fluorescence intensity of fluorescein is pH-dependent. The dianionic form of fluorescein, which predominates at physiological and higher pH, is highly fluorescent. acs.orgthermofisher.com The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is high for the dianionic form. thermofisher.com This property ensures a strong and detectable signal upon the hydrolysis of FDB in viable cells.

Role of Esterases and Lipases in De-esterification

Cellular Permeability and Intracellular Activation of this compound

A key feature of this compound is its ability to enter living cells and become activated intracellularly. This is a consequence of its chemical structure and the enzymatic machinery present within viable cells.

This compound is a lipophilic, or fat-soluble, molecule. ontosight.ai This property is attributed to the presence of the two butyrate ester groups, which make the molecule less polar compared to fluorescein. The lipophilic nature of FDB allows it to readily pass through the lipid bilayer of cell membranes. smolecule.comontosight.airesearchgate.net This enhanced membrane permeability is a significant advantage over more hydrophilic molecules, which may require specific transport mechanisms to enter cells. researchgate.net The ability of FDB to passively diffuse across the cell membrane is a critical first step in its function as an intracellular probe. smolecule.com

Once inside the cell, this compound encounters intracellular esterases. ontosight.ainih.gov These enzymes, present in the cytoplasm of viable cells, hydrolyze the butyrate groups, converting the non-fluorescent FDB into the highly fluorescent fluorescein. smolecule.comwikipedia.org Because fluorescein is a polar molecule, it is less able to diffuse back across the intact cell membrane and therefore accumulates inside the cell. wikipedia.orgpnas.org This intracellular trapping of the fluorescent product is a hallmark of viable cells with intact membranes. smolecule.commerckmillipore.com The accumulation of fluorescein leads to a significant increase in fluorescence intensity within the cell, which can be readily detected using techniques like fluorescence microscopy and flow cytometry. ontosight.ainih.gov

Lipophilicity and Membrane Penetration Dynamics

Fluorochromasia Phenomenon in Cellular Research

The process of a non-fluorescent compound entering a cell, being enzymatically converted into a fluorescent product, and accumulating within that cell is known as fluorochromasia. wikipedia.orgwikipedia.org This phenomenon was first described by Rotman and Papermaster in 1966 and is a key indicator of cell viability. wikipedia.orgpnas.orgwikipedia.org this compound, along with similar esters like fluorescein diacetate, is a classic example of a fluorogenic substrate that induces fluorochromasia. wikipedia.orgwikipedia.org

The bright green fluorescence observed in viable cells treated with FDB is a direct result of fluorochromasia. wikipedia.org The integrity of the cell membrane is crucial for this phenomenon, as it allows for the entry of the lipophilic substrate and the retention of the hydrophilic fluorescent product. wikipedia.orgpnas.org If a cell's membrane is compromised, it cannot effectively retain the fluorescein, and thus will not exhibit strong fluorescence. This principle is widely used in cell viability assays to distinguish between living and dead cells. ontosight.ainih.govtoku-e.com The differential staining of various cell types, such as T and B lymphocytes, based on their esterase activity has also been observed, a phenomenon termed differential fluorochromasia. nih.gov

Molecular Model of Intracellular Fluorescein Retention

The utility of this compound as a marker for cellular viability and enzymatic activity hinges on the differential permeability of the parent compound and its fluorescent product, a principle known as fluorochromasia. wikipedia.org The molecular model for the intracellular retention of fluorescein begins with the transit of this compound across the plasma membrane. As a non-polar, lipophilic molecule, this compound readily permeates the lipid bilayer of intact cell membranes and enters the cytoplasm. wikipedia.orgsmolecule.com

Once inside the cell, ubiquitous intracellular esterases act upon the this compound molecule. These enzymes catalyze the hydrolysis of the two butyrate ester groups, cleaving them from the fluorescein backbone. toku-e.com This enzymatic conversion is a critical step, as it transforms the non-fluorescent and membrane-permeable this compound into fluorescein, a polar, hydrophilic molecule that is intensely fluorescent. wikipedia.orgiiarjournals.org

The resulting fluorescein molecule, being polar and water-soluble, cannot easily diffuse back across the intact, non-polar lipid cell membrane. wikipedia.orgsmolecule.com This effective entrapment leads to an accumulation of fluorescein within the cytoplasm of living cells that possess active esterases and an intact plasma membrane. toku-e.com This accumulation is the basis of the bright green fluorescence observed in viable cells. wikipedia.org The principle of trapping a polar molecule derived from a non-polar precursor is a fundamental concept in live-cell imaging.

Further research has explored modifications to the fluorescein molecule to enhance its intracellular retention. For instance, the introduction of additional anionic functional groups, such as in carboxyfluorescein, has been shown to improve cellular retention, presumably by increasing the molecule's polarity and charge, which further impedes its passage through the membrane. researchgate.net Additionally, some studies suggest that weak binding to intracellular proteins may also contribute to the retention of fluorescein within the cytoplasm. extrica.comppexmed.com

Membrane Integrity and Fluorescein Leakage Dynamics

The retention of fluorescein is critically dependent on the structural integrity of the cell membrane. toku-e.com A compromised or damaged membrane loses its ability to act as a selective barrier, leading to the leakage of intracellular contents, including the previously accumulated fluorescein. smolecule.comresearchgate.net The dynamics of this leakage provide a quantitative measure of membrane permeability and, by extension, cell health and viability. iiarjournals.orgnih.gov

In cells with damaged membranes, the trapped fluorescein leaks into the extracellular medium. smolecule.com The rate and extent of this leakage are directly proportional to the degree of membrane damage. This principle is widely applied in various research and diagnostic assays. For instance, the Fluorescein Leakage (FL) Test Method, adopted as OECD Test Guideline 460, is an in vitro assay used to identify ocular corrosives and severe irritants. oecd.orgoecd.org The method quantifies the passage of fluorescein across a confluent monolayer of cells after exposure to a test substance. A substance is classified based on the concentration that causes a 20% increase in fluorescein leakage (FL20). oecd.org

| OECD Test Guideline 460: Fluorescein Leakage (FL) Test | |

| Principle | Measures the integrity of tight junctions in a confluent cell monolayer (MDCK cells) by quantifying fluorescein leakage. oecd.org |

| Endpoint | The concentration of a test substance that causes 20% fluorescein leakage (FL20) compared to controls. oecd.orgoecd.org |

| Prediction Model | Water-soluble chemicals with an FL20 value ≤ 100 mg/mL are identified as ocular corrosives/severe irritants (UN GHS Category 1). oecd.org |

| Application | In vitro screening to identify substances with the potential for severe eye damage. oecd.org |

This table summarizes the key parameters of the OECD Fluorescein Leakage Test Method, which utilizes fluorescein leakage as an indicator of cell layer damage.

The kinetics of fluorescein leakage can also be studied to understand the dynamics of cell injury. Research on cells exposed to supraphysiological temperatures demonstrated that the rate of dye leakage increases with rising temperature. nih.gov Modeling of this process revealed that a time-dependent permeability assumption provided a better fit to the experimental data than a constant permeability model. nih.gov This suggests that the plasma membrane's integrity is continuously compromised during the exposure to the thermal stress. nih.gov

In clinical research, particularly in ophthalmology, fluorescein angiography is a crucial diagnostic tool that relies on leakage dynamics. In a healthy eye, the endothelial cells of retinal capillaries have tight junctions that are impermeable to fluorescein. opsweb.org However, in pathological conditions such as diabetic macular edema, these barriers break down, leading to vascular leakage. opsweb.orgarvojournals.org Quantitative analysis of this leakage from fluorescein angiograms allows for the assessment of disease severity and the efficacy of treatments.

| Research Findings: Fluorescein Leakage in Diabetic Macular Edema (DME) Post-Treatment | Pre-Treatment (Mean Leakage Area) | Post-Treatment (Mean Leakage Area) | Mean Decrease (%) | Statistical Significance (P-value) |

| Total Leakage | 8.2 mm² | 5.0 mm² | 40.1% | < 0.0001 |

| Diffuse Leakage | 7.0 mm² | 4.0 mm² | 45.5% | < 0.0001 |

| Focal Leakage | 1.3 mm² | 1.0 mm² | 17.9% | 0.02 |

This table presents data from a pilot study quantifying changes in fluorescein leakage in DME patients before and after anti-VEGF therapy. The data shows a significant reduction in both diffuse and focal leakage, highlighting the utility of quantifying leakage dynamics to monitor treatment response. arvojournals.org

The depolarization of the cell membrane, which can occur during apoptosis or due to other cellular insults, is also linked to changes in dye dynamics. researchgate.net As membrane integrity is lost, dye molecules can detach and leak out, leading to a decrease in the intracellular fluorescence signal, which can be quantitatively monitored. iiarjournals.orgresearchgate.net Therefore, the dynamics of fluorescein leakage serve as a robust and versatile indicator of membrane integrity across a spectrum of research applications.

Iv. Advanced Research Applications of Fluorescein Dibutyrate

Enzyme Activity Assays and Kinetics Studies

The core principle behind using FDB in enzyme assays is the direct relationship between the rate of fluorescein (B123965) production and the activity of the enzyme of interest. By monitoring the increase in fluorescence over time, researchers can determine enzyme kinetics, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).

Measurement of Esterase Activity

FDB serves as a sensitive substrate for the measurement of esterase activity. The hydrolysis of FDB by esterases releases fluorescein, and the resulting fluorescence is directly proportional to the esterase activity. This method has been employed to study esterases from various sources.

For instance, a study on an extracellular low molecular weight esterase from Bacillus subtilis utilized a fluorimetric assay with FDB as the substrate. The researchers were able to determine the specific activity of the purified esterase and observe enzyme saturation at a substrate concentration of 5 µM. Similarly, an investigation into a thermostable esterase from Bacillus stearothermophilus used FDB to determine kinetic parameters. oup.com The Km and Vmax were calculated from a Lineweaver-Burk plot, providing insights into the enzyme's affinity for the substrate and its maximum catalytic rate. oup.com

| Parameter | Value | Source Organism |

| Specific Activity | 12 U/min/mg protein | Bacillus subtilis |

| Saturation Concentration | 5 µM | Bacillus subtilis |

| Km | 0.91 µM | Bacillus stearothermophilus |

| Vmax | 35 ng fluorescein released min−1 (mg protein)−1 | Bacillus stearothermophilus |

Table 1: Kinetic parameters of esterases determined using Fluorescein Dibutyrate.

Quantification of Lipase (B570770) Activity

FDB is also widely used as a fluorogenic substrate for quantifying lipase activity. ftb.com.hrunipd.it The principle remains the same: lipase-catalyzed hydrolysis of FDB yields fluorescein, and the fluorescence intensity correlates with enzyme activity. This method is advantageous due to its sensitivity and the ability to continuously monitor reaction kinetics. unipd.it

An easy and rapid gel diffusion assay has been developed for detecting and monitoring lipase activity by quantifying the fluorescein released from FDB embedded in an agar (B569324) plate. unipd.itresearchgate.net This technique allows for the study of lipase activity even in turbid media, such as milk. unipd.itresearchgate.net

While FDB is a general substrate for lipases, specific assays have been developed for particular lipases like monoacylglycerol lipase (MAGL). MAGL is a key enzyme in the endocannabinoid system, and its activity is of significant therapeutic interest. assaygenie.com Although some commercial MAGL activity assay kits utilize other fluorescent substrates, the principle of measuring fluorescence to determine enzyme activity is a common strategy. assaygenie.comnih.govabcam.cn These kits often include specific inhibitors to differentiate MAGL activity from that of other lipases or esterases. assaygenie.comabcam.cn Research has highlighted FDB as a reliable substrate for measuring MAGL activity due to the sensitivity and reproducibility of the assay under various conditions.

High-Throughput Screening of Enzyme-Producing Microorganisms

A significant application of FDB lies in the high-throughput screening (HTS) of microorganisms that produce lipases or esterases. nih.gov This is often accomplished using fluorescence-activated droplet sorting (FADS), a powerful technique in microfluidics. nih.govcas.cnmdpi.com

In a typical FADS workflow, individual microbial cells are encapsulated in tiny aqueous droplets within an oil emulsion. nih.gov Each droplet functions as a separate microreactor. nih.gov A fluorogenic substrate like FDB is introduced into the droplets. cas.cn If a cell produces and secretes a lipase or esterase, the enzyme hydrolyzes FDB within the droplet, causing it to become fluorescent. cas.cn The droplets are then passed through a microfluidic sorting device that detects the fluorescence and sorts the highly fluorescent droplets, which contain the desired enzyme-producing microorganisms. nih.govbiorxiv.org

This technology enables the screening of millions of cells in a short period, dramatically accelerating the discovery of novel enzymes or the engineering of improved industrial strains. nih.govdtu.dk For example, FADS has been used to screen for lipase-producing bacteria from environmental samples and to identify yeast clones with enhanced α-amylase production. dtu.dkresearchgate.net

Cellular Imaging and Analysis Techniques

The ability of FDB to cross cell membranes and be converted into a fluorescent product by intracellular enzymes makes it a valuable tool for cellular imaging and analysis. ontosight.ai

Assessment of Cell Viability and Cytotoxicity

FDB is used to assess cell viability based on two key cellular functions: enzymatic activity and membrane integrity. thermofisher.com Viable cells possess active intracellular esterases that can hydrolyze the non-fluorescent FDB into the green-fluorescent fluorescein. researchgate.net A healthy, intact cell membrane is required to retain the water-soluble fluorescein within the cytoplasm. researchgate.netsmolecule.com Therefore, viable cells will accumulate fluorescein and exhibit bright green fluorescence. researchgate.net

Conversely, cells with compromised membranes, a hallmark of cell death or cytotoxicity, cannot retain the cleaved fluorescein, which leaks out into the surrounding medium. researchgate.netsmolecule.com Dead cells or cells with inactive esterases will not produce a fluorescent signal. This principle allows for the differentiation and quantification of live and dead cells in a population using techniques like fluorescence microscopy and flow cytometry. ontosight.aismolecule.com

This method is analogous to the more commonly used fluorescein diacetate (FDA) assay, which operates on the same principle of intracellular esterase activity and membrane integrity. magtechjournal.comnih.gov The intensity of the fluorescence generated is proportional to the number of viable cells, making it a quantitative measure of cell health. nih.gov

| Cell Status | Membrane Integrity | Intracellular Esterase Activity | FDB Hydrolysis | Fluorescein Retention | Observed Fluorescence |

| Viable | Intact | Active | Yes | Yes | Green |

| Non-Viable | Compromised | Inactive/Absent | No/Minimal | No | None/Low |

Table 2: Principle of this compound in Cell Viability Assessment.

Studies of Cell Membrane Permeability

This compound's utility in studying cell membrane permeability stems from its physicochemical properties. As a lipophilic molecule, it can readily traverse the lipid bilayer of cell membranes, a characteristic not shared by its hydrophilic hydrolysis product, fluorescein. wikipedia.org This differential permeability is the foundation of its application in assessing membrane integrity and transport.

Once inside a cell with an intact membrane, this compound is hydrolyzed by intracellular esterases, releasing fluorescein. The polar nature of fluorescein prevents it from easily passing back across the intact cell membrane, leading to its accumulation and a subsequent increase in intracellular fluorescence. wikipedia.org This retention of fluorescein serves as an indicator of a healthy, intact cell membrane.

Research has utilized this principle to probe the effects of various agents and conditions on membrane permeability. For instance, a study investigating the properties of polyhydroxybutyrate (B1163853) (PHB) used this compound (fluo-DB) as a control to understand mitochondrial accumulation. The study confirmed that while a fluorescein-labeled PHB derivative preferentially accumulated in mitochondria, fluo-DB was able to cross the cell membrane but did not show the same organelle-specific accumulation, highlighting its general cytoplasmic distribution upon entering the cell. researchgate.net Furthermore, experiments have shown that under hypotonic conditions which induce cell swelling, the permeability of the plasma membrane to anionic dyes like fluorescein increases, a process that can be studied using such fluorogenic probes.

This predictable behavior allows researchers to quantify changes in membrane permeability. A compromised membrane will not only allow this compound to enter but will also fail to retain the hydrolyzed fluorescein, resulting in a weak or absent fluorescent signal.

Fluorescence-Activated Cell Sorting (FACS) Based on Esterase Activity

Fluorescence-Activated Cell Sorting (FACS) is a powerful technology that allows for the physical separation of specific cells from a heterogeneous population. When combined with a fluorogenic substrate like this compound, FACS can be used to sort cells based on their intracellular esterase activity. This technique is particularly valuable for high-throughput screening and directed evolution of enzymes.

The process involves incubating a cell library with this compound. Cells with high esterase activity will rapidly convert the substrate into fluorescein, becoming highly fluorescent. The FACS instrument then identifies these brightly fluorescing cells and physically isolates them from the rest of the population.

A notable application of this is in the directed evolution of enzymes. Researchers have developed an in vitro compartmentalization (IVC) system coupled with FACS to screen for improved enzyme variants. In one study, E. coli cells expressing a thermophilic esterase (AFEST) were encapsulated in micro-sized aqueous droplets in an oil emulsion, effectively creating millions of tiny bioreactors. colostate.edu this compound was used as the substrate. By using this IVC-FACS system, E. coli cells displaying high esterase activity were successfully enriched 330-fold from a large background of cells with low activity in a single sorting round. colostate.edu This powerful screening method enabled the rapid identification of AFEST mutants with a catalytic efficiency that was improved by approximately two-fold. colostate.edu

Table 1: Example of FACS Application in Directed Enzyme Evolution

| Parameter | Finding | Reference |

|---|---|---|

| System | In Vitro Compartmentalization (IVC) coupled with FACS | colostate.edu |

| Model Enzyme | Thermophilic Esterase (AFEST) | colostate.edu |

| Substrate | This compound | colostate.edu |

| Outcome | 330-fold enrichment of high-activity cells per sorting round | colostate.edu |

| Result | Identification of mutants with ~2-fold improved catalytic efficiency | colostate.edu |

Labeling and Tracking of Cells (e.g., Stem Cells)

The ability of this compound to render viable cells fluorescent makes it a useful tool for short-term cell labeling and tracking. wikipedia.org The principle is identical to that of viability assays: the non-fluorescent compound enters the cell, is cleaved by esterases into the fluorescent product fluorescein, and is retained by the intact cell membrane. This allows the labeled cell population to be visualized and tracked using fluorescence microscopy.

This application has been noted in various research areas, including stem cell research. wikipedia.org By labeling stem cells with this compound, their location and distribution can be monitored after transplantation into a tissue or organism, providing insights into cell migration and engraftment. However, it is important to note that this labeling is transient. As cells divide, the fluorescent dye is diluted among daughter cells, and eventually, the signal will diminish. This makes this compound suitable for tracking cells over shorter experimental timeframes. For long-term tracking, other methods such as fluorescent nanoparticles are often employed. biomol.combiorxiv.org

Real-time Monitoring in Microfluidic Systems

Microfluidic systems, which manipulate small volumes of fluids in channels with dimensions of tens to hundreds of micrometers, offer a platform for high-throughput and real-time analysis. This compound is frequently used as a fluorogenic substrate within these systems to monitor dynamic biological processes, particularly enzyme kinetics.

Droplet-based microfluidics is a key area where this compound is applied. In this technology, picoliter- to nanoliter-sized aqueous droplets are generated in a continuous stream of immiscible oil. These droplets can encapsulate single cells or enzymes, acting as independent microreactors. openmicrobiologyjournal.com When this compound is co-encapsulated, the enzymatic activity within each droplet can be monitored in real-time by measuring the increase in fluorescence.

This approach has been successfully used for the high-throughput screening of enzyme libraries and environmental microbes. mdpi.com For example, lipase-producing bacterial strains can be screened by encapsulating individual bacteria in droplets with this compound. Droplets containing bacteria that secrete active lipase will become fluorescent and can be automatically sorted for subsequent analysis and cultivation. frontiersin.orgmdpi.com This integration of this compound with microfluidics enables the rapid, quantitative analysis of thousands or millions of individual reactions, providing real-time data on cellular or enzymatic activity.

Applications in Microbiological Research

Assessment of Microbial Cell Viability

A primary application of this compound in microbiology is the assessment of cell viability. wikipedia.org This method, known as fluorochromasia, distinguishes between viable and non-viable microorganisms based on two key cellular functions: enzymatic activity and membrane integrity. wikipedia.org

Viable microbial cells possess active intracellular esterases and an intact cell membrane. When exposed to this compound, the non-fluorescent, membrane-permeable molecule enters the cell. colostate.edu Inside, esterases hydrolyze the dibutyrate groups, releasing the highly fluorescent and polar molecule, fluorescein. The intact membrane of a viable cell retains the fluorescein, causing the cell to fluoresce brightly green under excitation light. wikipedia.org

Conversely, non-viable cells with compromised membranes cannot retain fluorescein, and dead cells with inactive enzymes cannot hydrolyze the substrate. In either case, no significant fluorescence accumulates, allowing for a clear distinction between live and dead microbial populations when observed with a fluorescence microscope or quantified with a flow cytometer. This technique has been widely applied to various microorganisms, including bacteria. wikipedia.orgcolostate.edu While effective, researchers must consider that some media components can cause abiotic hydrolysis of the substrate or quench the fluorescent signal, which can be mitigated by diluting the medium. nih.gov

Detection and Quantification of Specific Bacterial Enzymes (e.g., Butyrate (B1204436) Esterase)

This compound serves as a specific substrate for detecting and quantifying the activity of butyrate esterases and certain lipases in bacteria. biomol.com This application is crucial for bacterial identification and for screening microbes with industrially relevant enzymatic activities.

A significant diagnostic use is in the differentiation of Moraxella catarrhalis from Neisseria species. M. catarrhalis produces a butyrate esterase that rapidly hydrolyzes substrates like this compound, a property absent in most Neisseria spp. researchgate.net This allows for a rapid identification test where a positive fluorescence reaction indicates the presence of M. catarrhalis.

In quantitative research, the rate of fluorescein production from this compound is directly proportional to the esterase activity in the sample. This has been used to purify and characterize enzymes from various bacterial sources. For example, a study on an extracellular esterase from Bacillus subtilis used a fluorimetric assay with this compound to measure enzyme activity throughout the purification process. The purified enzyme's activity on this substrate was determined to be 12 U/min/mg of protein.

Furthermore, this substrate is employed in high-throughput screening campaigns to discover novel enzymes. In one such study using droplet-based microfluidics, this compound was used to screen environmental microbiota for lipase activity. frontiersin.org This led to the identification of 11 different species with lipase activity, including a highly active strain of Serratia marcescens. frontiersin.org

Table 2: Research Findings on Bacterial Enzyme Detection with this compound

| Bacterial Species | Enzyme Detected | Application | Research Finding | Reference |

|---|---|---|---|---|

| Moraxella catarrhalis | Butyrate Esterase | Bacterial Identification | Rapidly hydrolyzes butyrate esters, allowing differentiation from Neisseria spp. | researchgate.net |

| Bacillus subtilis | Extracellular Esterase | Enzyme Characterization | Purified esterase activity was quantified at 12 U/min/mg protein. | |

| Environmental Microbiota | Lipase / Esterase | High-Throughput Screening | Identified 11 lipase-producing species, including a highly active Serratia marcescens strain. | frontiersin.org |

| Bacillus licheniformis | Extracellular Esterase | Enzyme Purification | Used to assay esterase activity during purification, which yielded a 6.46-fold purification. | openmicrobiologyjournal.com |

Research in Agricultural and Plant Sciences

In the realm of agricultural and plant sciences, FDB serves as a critical tool for assessing seed quality and understanding the biochemical processes that occur during germination. Its ability to visualize enzyme activity provides researchers with insights into seed viability, vigor, and the physiological changes that seeds undergo.

The detection of pregerminated grains is crucial in the malting and brewing industries, as it can significantly impact the quality of the final product. asbcnet.org this compound is utilized in a standardized method to identify barley grains that have begun to germinate before harvesting. asbcnet.orgbrewup.eubrewersofeurope.eu This method, known as the Carlsberg method or the this compound Method, is based on the principle that germination releases enzymes, including lipases, which can be visualized by staining with FDB. asbcnet.orgagraria.com.br

The process involves embedding barley grains in a wax block, sanding them down to expose the endosperm, and then applying an FDB solution. windows.net Under ultraviolet light, areas with lipase activity, indicative of germination, will show a bright yellow fluorescence. asbcnet.orgwindows.net This allows for a rapid and objective estimation of the percentage of pregerminated grains in a sample. brewup.eubrewersofeurope.eu The intensity and distribution of the fluorescence can indicate the extent of germination, from incipient to advanced stages. cerealsgrains.org

Research has shown a good correlation between the results of the FDB test and other methods for assessing germination potential, such as the tetrazolium test. windows.netukmalt.com Studies comparing different staining methods have found that while tetrazolium staining is a rapid and easy method, FDB staining provides reliable and repeatable results, though it may yield lower estimates of pregermination. windows.net

The application of FDB extends beyond barley to other grains like wheat. In wheat, FDB staining has been used to detect hydrolase activity in the endosperm of germinated kernels, providing a rapid method for identifying sprouting. cerealsgrains.org Research on wheat cultivars with varying resistance to pre-harvest sprouting has utilized FDB to assess embryo sensitivity to abscisic acid (ABA), a plant hormone involved in seed dormancy. jst.go.jpresearchgate.net In sprouting-resistant cultivars, ABA inhibited the lipase-esterase synthesis detected by FDB, whereas in susceptible cultivars, enzyme synthesis was not suppressed. jst.go.jp This demonstrates the utility of FDB in studying the physiological mechanisms of seed dormancy and germination.

Table 1: Comparison of Methods for Detecting Pregermination in Barley

| Method | Principle | Advantages | Disadvantages |

| This compound (FDB) Staining | Enzymatic hydrolysis of FDB by lipases released during germination, causing fluorescence under UV light. asbcnet.org | Reliable, repeatable, and objective. windows.net Can detect incipient sprouting. cerealsgrains.org | Requires specific equipment (UV light source) and can be more time-consuming than other methods. windows.netukmalt.com |

| Tetrazolium (TZ) Staining | Reduction of a tetrazolium salt by dehydrogenase enzymes in viable embryos to a colored formazan. agraria.com.br | Rapid, inexpensive, and easy to interpret. windows.net | Can be subjective and may not detect very early stages of germination as effectively as FDB. windows.net |

| α-Amylase Activity Assay | Measures the activity of α-amylase, an enzyme produced in significant amounts during germination. agraria.com.br | Directly measures a key enzyme related to malt (B15192052) quality. | Only identifies grains where pregermination is fairly advanced, as α-amylase is synthesized after 1-2 days of germination. windows.net |

| Methylene Blue Staining | Based on the modification of the grain and dye penetration during early germination. brewup.euagraria.com.br | Simple staining procedure. | Interpretation can be subjective. |

The core application of this compound in germination studies is the measurement of lipase and esterase activity. cerealsgrains.org When a seed germinates, it mobilizes stored reserves, a process that involves a suite of hydrolytic enzymes. FDB acts as a substrate for lipolytic enzymes, which are among the first to become active.

The hydrolysis of FDB by these enzymes releases fluorescein, and the resulting fluorescence can be quantified to measure the rate of the enzymatic reaction. This provides a sensitive and reproducible way to monitor an early event in the germination cascade.

In a study on germinating wheat, FDB staining was used to track the penetration of lipase/esterase activity into the endosperm over five days. cerealsgrains.org The results showed a progressive increase in the stained area, indicating the movement of these enzymes from the scutellum into the endosperm to break down stored lipids. cerealsgrains.org This visualization provides crucial information on the spatial and temporal dynamics of enzyme activity during germination.

Table 2: Progression of Lipase/Esterase Activity in Germinating Wheat Endosperm

| Germination Day | Average Endosperm Penetration by Lipase/Esterase Activity (%) |

| 1 | Minimal |

| 2 | Slow Increase |

| 3 | Noticeable Increase |

| 4 | Significant Increase |

| 5 | > 30% |

| Data derived from research on germinating wheat, indicating the percentage of the endosperm showing lipase-esterase activity as visualized by this compound staining. cerealsgrains.org |

This enzymatic assay is not limited to observing germination in whole seeds. It can also be applied to seed extracts to quantify enzyme activity under different conditions, such as in response to plant hormones or environmental stresses. jst.go.jp For instance, the FDB method has been employed to evaluate the embryo's sensitivity to abscisic acid (ABA) in different wheat cultivars by measuring the inhibition of lipase-esterase synthesis. jst.go.jp Such studies are vital for breeding crops with improved dormancy characteristics and resistance to pre-harvest sprouting.

The use of FDB provides a powerful tool for researchers to dissect the complex enzymatic processes that govern seed germination and to assess the physiological quality of seeds for agricultural purposes.

V. Development of Novel Probes and Methodologies Utilizing Fluorescein Dibutyrate Principles

Engineering of Fluorescent Probes with Enhanced Specificity

Building upon the pro-fluorophore concept demonstrated by fluorescein (B123965) dibutyrate, researchers have engineered novel probes with improved chemical stability and greater specificity for target enzymes. This has involved replacing the fluorescein core with other fluorophores and tailoring the cleavable linker to specific enzymes.

A significant advancement in probe design involves the use of Boron Dipyrromethene (BODIPY) dyes. mdpi.comnih.gov These dyes offer unique chemical and photophysical properties, including high fluorescence quantum yields, strong extinction coefficients, and remarkable photostability. mdpi.com By substituting the meso-position of the BODIPY core with an ester group, scientists have created a new class of fluorogenic probes that operate on a similar principle to fluorescein dibutyrate but with superior performance. nih.govnih.gov

One such development is a colorimetric and fluorogenic probe for detecting butyrate (B1204436) esterase (C4-esterase), an enzyme expressed by the pathogenic bacterium Moraxella catarrhalis. nih.gov This probe utilizes a meso-ester-substituted BODIPY dye. nih.gov Unlike classical probes which can suffer from poor stability and lack of specificity, this BODIPY-based probe demonstrates far superior resistance to non-specific hydrolysis and responds selectively to the target esterase with rapid and distinct changes in both color and fluorescence. nih.gov The cleavage of the meso-ester group by the enzyme transforms the molecule from a non-emissive state to a highly emissive one, resulting in a large "turn-on" fluorescence ratio. nih.govnih.gov The functionalization at the meso position can also be used to improve water solubility and membrane permeability, making these probes suitable for bioimaging in living cells. researchgate.net

| Property | Classical Probes (e.g., Coumarin-based) | Meso-ester-substituted BODIPY Probes |

|---|---|---|

| Stability | Prone to spontaneous hydrolysis, leading to false-positives. nih.gov | High resistance to non-specific hydrolysis, improving accuracy. nih.gov |

| Specificity | May lack specificity, reacting with multiple enzymes. nih.gov | Engineered for high selectivity towards target esterases. nih.gov |

| Signal Change | Typically a single-mode "turn-on" fluorescence. nih.gov | Dual response: both colorimetric (visual) and fluorogenic changes. nih.gov |

| Turn-on Ratio | Moderate fluorescence enhancement. | Large fluorescence "turn-on" ratios upon enzymatic activation. nih.gov |

| Photostability | Variable, some are susceptible to photobleaching. researchgate.net | Generally high photostability, a hallmark of the BODIPY core. mdpi.com |

The core principle of using an enzyme-cleavable ester to unmask a fluorophore has been widely integrated into the design of substrates for a diverse range of enzymes beyond simple esterases. nih.govmdpi.com This strategy involves linking a fluorophore to a recognition moiety via a bond that is selectively cleaved by a target enzyme, such as a protease, phosphatase, or glycosyltransferase. nih.govnih.govnih.gov Upon enzymatic action, the fluorophore is released, leading to a detectable change in its fluorescence properties. rsc.org

These probes are crucial for detecting enzyme activity in complex biological samples and for diagnosing diseases associated with altered enzyme levels. nih.govmdpi.com For example, reactive probes have been designed to target enzymes secreted by bacteria, where the cleavage of an ester or another specific moiety on the probe triggers the fluorescence response, enabling bacterial detection and analysis. mdpi.com This approach allows for the development of highly sensitive and non-invasive assays for real-time monitoring of enzyme activity. mdpi.com

Design of Meso-ester-substituted Boron Dipyrromethene (BODIPY) Dyes

Signal Amplification and Detection Enhancement Strategies

To improve assay sensitivity and shorten detection times, particularly for low-abundance targets, strategies have been developed to amplify the fluorescent signal generated from the enzymatic cleavage of probes like this compound.

One powerful signal amplification strategy employs Cationic Conjugated Polyelectrolytes (CPEs). rsc.orgpnas.org CPEs are water-soluble polymers with delocalized electronic structures that allow for efficient energy transfer along their backbones, acting as highly effective light-harvesting antennas. rsc.orgmdpi.com The amplification process works through an electrostatic interaction followed by Fluorescence Resonance Energy Transfer (FRET).

In a typical assay, a non-fluorescent substrate analogous to this compound, such as fluorescein diacetate, is used. rsc.org When an enzyme like esterase cleaves the acetate (B1210297) groups, it produces the fluorescent, negatively charged fluorescein dye. The subsequent addition of a cationic CPE results in the formation of complexes due to the electrostatic attraction between the anionic dye and the cationic polymer. rsc.org This proximity allows for efficient FRET from the CPE (donor) to the fluorescein dye (acceptor), leading to a greatly amplified dye signal—enhancements of up to 19-fold have been reported. rsc.org This method increases sensitivity and allows for shorter readout times, making it valuable for high-throughput screening. rsc.orgpnas.org

| Component | Example | Function |

|---|---|---|

| Fluorogenic Substrate | Fluorescein Diacetate | Non-fluorescent molecule that is converted by the target enzyme. rsc.org |

| Enzyme | Esterase | Catalyzes the hydrolysis of the substrate's ester bonds. rsc.org |

| Fluorescent Product | Fluorescein (anionic) | The fluorescent and negatively charged molecule released after enzymatic cleavage. rsc.org |

| Signal Amplifier | Cationic Conjugated Polyelectrolyte (e.g., Polyfluorene derivative) | Acts as a light-harvesting antenna; electrostatic interaction and FRET to the anionic product amplifies its signal. rsc.orgresearchgate.net |

Fluorescence Resonance Energy Transfer (FRET) is a mechanism that can be integrated directly into the design of a single-molecule probe to create a "turn-on" or ratiometric signal upon enzymatic cleavage. arxiv.orgnih.gov A FRET-based fluorogenic substrate typically consists of a donor fluorophore and an acceptor (quencher) dye, connected by a linker containing an enzyme-specific cleavage site. researchgate.net

In the intact probe, the donor and acceptor are in close proximity (typically 1-10 nm), allowing for efficient FRET. arxiv.org The excitation energy of the donor is non-radiatively transferred to the acceptor, quenching the donor's fluorescence. nih.gov When the target enzyme cleaves the linker, the donor and quencher are separated, disrupting FRET and restoring the donor's fluorescence. researchgate.netrsc.org This results in a highly sensitive "off-on" signal that is directly proportional to enzyme activity. rsc.org Fluorescein and its derivatives are often used as donors in these pairs due to their high quantum yield and well-characterized spectral properties. nih.govuno.edu The selection of an appropriate donor-acceptor pair is critical for optimizing the FRET efficiency and the sensitivity of the assay. capes.gov.br

| Donor | Acceptor/Quencher | Förster Distance (R₀) | Application Principle |

|---|---|---|---|

| Fluorescein (or FITC) | Rhodamine | ~49-54 Å uno.edu | Classic FRET pair used in microscopy and sensing; spectral overlap allows efficient energy transfer. uno.edu |

| Fluorescein (or FITC) | DABCYL | Not specified | Commonly used pair where DABCYL acts as a non-fluorescent quencher. Cleavage of the linker restores fluorescein's signal. researchgate.netrsc.org |

| Edans | DABCYL | Not specified | Used in fluorogenic substrates for proteases, lipases, and esterases. researchgate.net |

Use of Cationic Conjugated Polyelectrolytes (CPE) for Signal Enhancement

High-Throughput Screening Methodologies

The development of robust, sensitive, and specific fluorogenic substrates based on the principles of this compound has been a critical enabler of high-throughput screening (HTS). sci-hub.semdpi.com HTS allows for the rapid testing of thousands to millions of samples, which is essential in drug discovery and directed evolution of enzymes. nih.govmdpi.com

Fluorescence-based assays are particularly well-suited for HTS due to their high sensitivity, simplicity, and amenability to automation in multi-well plate formats. nih.govrsc.org this compound (FDB) itself has been used directly in HTS applications, such as in fluorescence-activated droplet sorting (FADS). cas.cn In this technique, individual microorganisms are encapsulated in microscopic droplets. After incubation, FDB is introduced into the droplets. Those containing microorganisms with high lipolytic activity will rapidly hydrolyze FDB, producing a strong fluorescent signal from the released fluorescein. The sorting instrument can then identify and isolate these highly fluorescent droplets at a rate of thousands per second. cas.cnmdpi.com

The advanced probes, such as the meso-ester substituted BODIPY dyes and FRET-based substrates, offer even greater utility in HTS by providing higher signal-to-noise ratios and improved specificity, reducing the likelihood of false positives. nih.govresearchgate.net These methodologies are instrumental in screening large libraries to discover novel enzyme inhibitors or to engineer enzymes with enhanced catalytic properties. nih.govmdpi.com

Single-Cell Ultrahigh Throughput Screening via In Vitro Compartmentalization

In vitro compartmentalization (IVC) is a powerful technique for high-throughput screening that mimics cellular containers. In this method, individual cells are encapsulated within aqueous droplets dispersed in an oil phase, creating thousands to millions of independent micro-reactors. When combined with a fluorogenic substrate like this compound, this method allows for the screening of vast enzyme libraries.

The process, often termed in vitro compartmentalization-based fluorescence-activated cell sorting (IVC-FACS), involves encapsulating single, enzyme-expressing cells along with the substrate into these compartments. nih.govplos.org The enzymatic reaction proceeds within each droplet, and if the target enzyme is active, it hydrolyzes this compound, leading to the accumulation of the fluorescent product, fluorescein. These fluorescent droplets can then be rapidly analyzed and sorted using a flow cytometer. This technology can screen over 100 million clones per day in a quantitative manner. plos.org

One of the challenges in IVC-FACS is the potential for the fluorescent product to leak out of the droplets, which would decouple the genotype (the cell) from the phenotype (the enzymatic activity). sjtu.edu.cn To address this, researchers have focused on optimizing the emulsion systems and developing novel substrates. For instance, creating water-in-oil-in-water (w/o/w) double emulsions provides a more stable environment for the encapsulated cells and the enzymatic reaction. nih.govnih.gov In some applications, the fluorogenic substrate is added to the outer water phase of the double emulsion. This design minimizes background fluorescence from substrate hydrolysis before encapsulation and allows the substrate to diffuse into the inner droplet to initiate the reaction. nih.gov

Research has demonstrated the effectiveness of this method in discriminating between cells with varying levels of enzymatic activity. For example, E. coli cells expressing an esterase can be successfully enriched from a large population of inactive cells. nih.govresearchgate.net In one study, a 330-fold enrichment was achieved in a single sorting round. researchgate.net The reaction kinetics within these micro-reactors have been shown to be comparable to bulk reaction systems, with the reaction rate increasing with higher substrate concentrations. nih.govplos.org

Table 1: Parameters for Single-Cell Enzymatic Reactions in Double Emulsion Micro-reactors

| Parameter | Condition/Value | Reference |

|---|---|---|

| Cell Type | E. coli JM109 displaying esterase | nih.gov |

| Cell Concentration | ~2.5x10⁸ cells/100 µL | nih.gov |

| Substrate | This compound | nih.gov |

| Substrate Concentration | 0.5 mM - 10 mM | nih.govplos.org |

| Incubation Temperature | 37°C | nih.gov |

| Incubation Time | 30 minutes | nih.gov |

Fluorescence-Activated Droplet Sorting (FADS) for Lipolytic Microorganisms

Fluorescence-Activated Droplet Sorting (FADS) is a specific application of droplet microfluidics that has proven highly effective for the high-throughput screening of microorganisms with lipolytic (fat-splitting) activity. researchgate.netfrontiersin.org This technology is instrumental in discovering novel lipases and esterases from environmental samples, which are valuable for various industrial applications. researchgate.net

The FADS pipeline for lipolytic microorganisms typically involves several key steps:

Droplet Generation: Single microbial cells from an environmental sample or a mutant library are encapsulated in picoliter-sized aqueous droplets. cas.cnnih.gov

Incubation: The droplets are incubated to allow the cells to proliferate and express the enzymes of interest. cas.cn

Substrate Injection: A solution of this compound is introduced into the droplets, often through a technique called picoinjection. cas.cnnih.gov

Fluorescence Detection and Sorting: The droplets pass through a laser interrogation point. Droplets exhibiting high fluorescence, due to the hydrolysis of FDB by lipase (B570770) activity, are identified and selectively sorted. researchgate.netcas.cn

This method overcomes the time-consuming and labor-intensive nature of traditional plate-based screening methods. researchgate.net FADS allows for the screening of millions of droplets in a few hours, significantly accelerating the discovery of new enzymes. biorxiv.org For instance, a FADS system can operate at a throughput of several hundred to over two thousand droplets per second. biorxiv.orgmdpi.com

The suitability of this compound for FADS-based lipase screening has been thoroughly evaluated. Studies have confirmed that FDB can be effectively hydrolyzed by lipases within the droplets to produce a detectable fluorescent signal, without significantly affecting the growth of the microorganisms. cas.cn This approach has been successfully used to isolate and identify lipase-producing bacteria from various environmental sources. researchgate.netfrontiersin.org In one such study, 11 species from seven different genera with lipase activity were identified from an environmental sample. frontiersin.org

Table 2: Key Findings in FADS for Lipolytic Microorganisms

| Finding | Details | Reference |

|---|---|---|

| Screening Throughput | ~420 to 700 drops per second | biorxiv.org |

| Enrichment Factor | Positive rates increased from 0.27% to 2.98% after sorting | biorxiv.org |

| Isolated Microorganisms | 17 potential PET-degrading isolates from nine genera obtained from wastewater | nih.govbiorxiv.org |

| Substrate Concentration in Droplets | Approximately 250 µM | cas.cn |

| Identified Species | 11 species of seven genera with lipase activity identified from environmental microbiota | frontiersin.org |

Vi. Future Directions and Emerging Research Avenues

Integration with Advanced Imaging Techniques

The utility of fluorescein (B123965) dibutyrate is set to expand significantly with its integration into cutting-edge imaging modalities. While traditionally used in standard fluorescence microscopy, its potential can be more fully realized through techniques that offer higher resolution, greater sensitivity, and deeper tissue penetration. numberanalytics.comnih.gov